molecular formula C20H22N4O B2508111 1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-phenethylurea CAS No. 1448050-95-0

1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-phenethylurea

Cat. No. B2508111
CAS RN: 1448050-95-0
M. Wt: 334.423
InChI Key: FWRGGNZZJPLTMB-UHFFFAOYSA-N
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Description

The compound 1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-phenethylurea is a derivative of imidazo[1,2-a]pyridine, which is a heterocyclic aromatic organic compound. Imidazo[1,2-a]pyridines are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through a base-promoted cyclization of protected N-propargylaminopyridines. This method is efficient and produces the heterocyclic products in moderate to good yields. The reaction conditions typically involve a small excess of base and are carried out at room temperature or slightly above. The substituents on the pyridine ring influence the cyclization process due to their stereoelectronic properties .

Another approach to synthesizing imidazo[1,2-a]pyridine derivatives involves a multi-step process starting from commercially available 2-amino pyridine. This method includes alkylation/cyclization steps followed by selective chlorination and tandem Suzuki cross-coupling/hydrolysis reactions to afford the cyclopropane derivatives. The reaction conditions and catalysts for the Suzuki cross-coupling/hydrolysis have been studied to optimize the synthesis .

Molecular Structure Analysis

While the specific molecular structure analysis of this compound is not provided, related compounds such as 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole have been synthesized and characterized. Techniques such as IR, NMR, and UV-vis spectroscopy, along with single-crystal X-ray diffraction, have been employed to determine the solid-state structure. Quantum chemical calculations using density functional theory (DFT) and time-dependent DFT (TD-DFT) methods have been performed to predict and support the experimental data .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridine derivatives are influenced by the nature of the substituents and the reaction conditions. The base-promoted cyclization and the Suzuki cross-coupling/hydrolysis are key reactions that lead to the formation of the desired heterocyclic compounds. The efficiency and selectivity of these reactions are crucial for obtaining high yields and purity of the final product .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are determined by their molecular structure. The presence of different functional groups and substituents can affect properties such as solubility, melting point, and stability. Spectroscopic techniques provide insights into the electronic and structural characteristics of these compounds. Theoretical calculations complement the experimental data and can predict properties such as electronic transitions and molecular vibrations .

Scientific Research Applications

Synthesis and Characterization

The compound 1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-phenethylurea represents a class of imidazo[1,2-a]pyridine derivatives that have been extensively studied for their synthesis and chemical characterization. For instance, a method for preparing versatile imidazo[1,2-a]pyridine carboxylic acid derivatives has been developed, showcasing the compound's potential as a precursor in synthetic chemistry. This approach involves a multi-step synthesis starting from 2-amino pyridine, through alkylation/cyclization, chlorination, and Suzuki cross-coupling/hydrolysis processes, to yield cyclopropane derivatives. Such studies underscore the compound's relevance in the development of novel synthetic routes and methodologies (Du Hui-r, 2014).

Catalytic Applications

Research has also explored the catalytic applications of imidazo[1,2-a]pyridine derivatives. For example, water-soluble gold(I) and gold(III) complexes with sulfonated N-heterocyclic carbene ligands have been synthesized using imidazolium salts derived from imidazo[1,2-a]pyridine. These complexes demonstrate high activity, selectivity, and recyclability as catalysts for the intramolecular cyclization of γ-alkynoic acids, leading to enol-lactones under mild conditions. The absence of competitive hydration during the cycloisomerization reactions highlights the complexes' efficiency and potential in synthetic organic chemistry (Eder Tomás‐Mendivil et al., 2013).

Medicinal Chemistry Applications

The imidazo[1,2-a]pyridine scaffold, including derivatives like this compound, has been identified as a significant "drug prejudice" scaffold due to its broad range of applications in medicinal chemistry. These compounds have been investigated for their anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, and proton pump inhibitor activities. Their representation in various marketed preparations exemplifies their potential as therapeutic agents. Continuous structural modifications aim to develop novel therapeutic agents, underscoring the scaffold's versatility and significance in drug discovery (A. Deep et al., 2016).

properties

IUPAC Name

1-cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c25-20(21-12-11-16-6-2-1-3-7-16)24(17-9-10-17)15-18-14-22-19-8-4-5-13-23(18)19/h1-8,13-14,17H,9-12,15H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRGGNZZJPLTMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CN=C3N2C=CC=C3)C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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